molecular formula C20H22BrClN2O3 B5174208 Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride

Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride

Cat. No.: B5174208
M. Wt: 453.8 g/mol
InChI Key: NKGLSTARNRNKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by functionalization at specific positions. For instance, the Fischer indole synthesis can be employed to construct the indole ring . Subsequent steps may involve bromination, hydroxylation, and esterification to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would yield an amino derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and hydroxyl groups may enhance binding affinity and specificity by forming additional interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and carboxylate ester distinguishes it from other indole derivatives and enhances its potential for diverse applications .

Properties

IUPAC Name

ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3.ClH/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)12-22-11-13-7-5-4-6-8-13;/h4-10,22,24H,3,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGLSTARNRNKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.